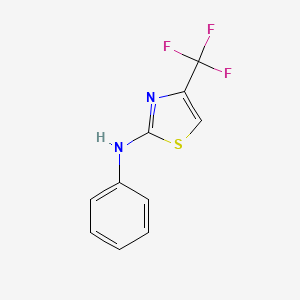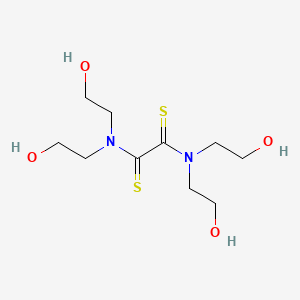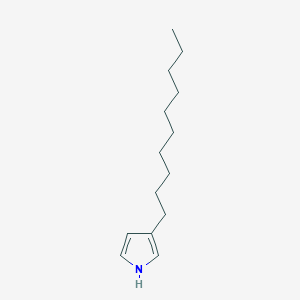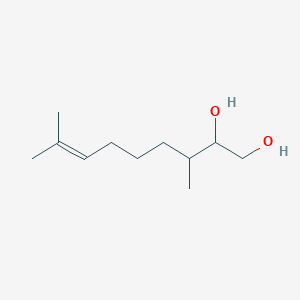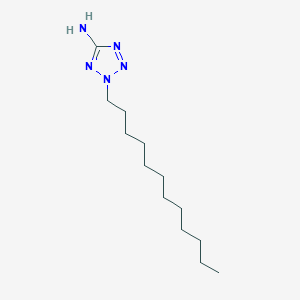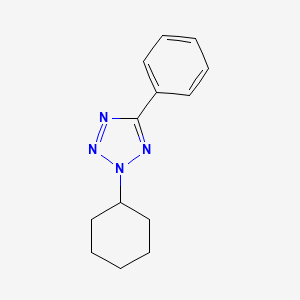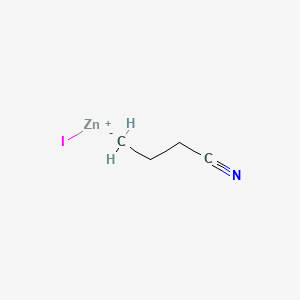
Zinc, (3-cyanopropyl)iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, (3-cyanopropyl)iodo- is an organozinc compound that features a zinc atom bonded to a 3-cyanopropyl group and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (3-cyanopropyl)iodo- typically involves the reaction of zinc with 3-cyanopropyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
Zn+I-CH2CH2CH2CN→Zn(CH2CH2CH2CN)I
Industrial Production Methods: Industrial production of Zinc, (3-cyanopropyl)iodo- may involve large-scale batch reactors where zinc and 3-cyanopropyl iodide are reacted in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Substitution Reactions: Zinc, (3-cyanopropyl)iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although zinc in its +2 oxidation state is generally stable and less prone to redox changes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the zinc center if required.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using a chloride nucleophile would yield Zinc, (3-cyanopropyl)chloride.
科学的研究の応用
Chemistry: Zinc, (3-cyanopropyl)iodo- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less common, organozinc compounds are being explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, Zinc, (3-cyanopropyl)iodo- is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with carbon makes it valuable in the production of specialty chemicals.
作用機序
The mechanism of action of Zinc, (3-cyanopropyl)iodo- in chemical reactions involves the coordination of the zinc atom with various ligands. The zinc center acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This property is particularly useful in catalyzing organic reactions and forming complex molecular structures.
類似化合物との比較
- Zinc, (3-cyanopropyl)chloride
- Zinc, (3-cyanopropyl)bromide
- Zinc, (3-cyanopropyl)fluoride
Comparison: Zinc, (3-cyanopropyl)iodo- is unique due to the presence of the iodine atom, which can be easily substituted in nucleophilic substitution reactions. This makes it more reactive compared to its chloride, bromide, and fluoride counterparts. Additionally, the larger atomic radius of iodine compared to other halogens can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis.
特性
CAS番号 |
126761-11-3 |
|---|---|
分子式 |
C4H6INZn |
分子量 |
260.4 g/mol |
IUPAC名 |
butanenitrile;iodozinc(1+) |
InChI |
InChI=1S/C4H6N.HI.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChIキー |
BOOVKWYUEXZQAZ-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCC#N.[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


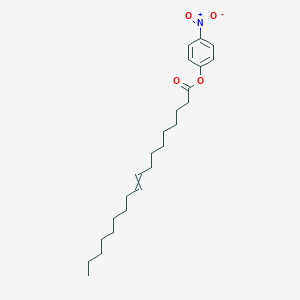
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
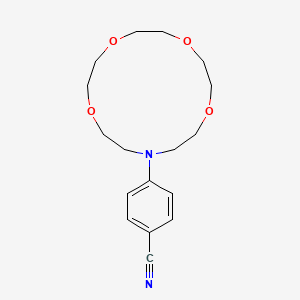
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
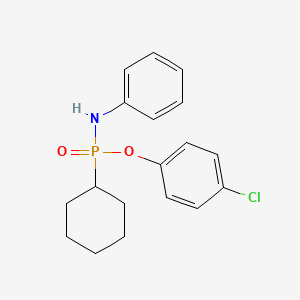
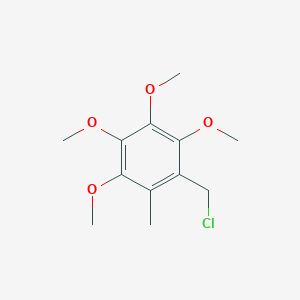
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
